Defect Density Suppression: AlOxFy Nanolaminates Versus Al₂O₃ ALD Films in Hydrogen Diffusion Barrier Applications
When AlF₃ ALD subcycles are interspersed into Al₂O₃ ALD growth at an optimal cycle ratio of Al₂O₃:AlF₃ = 5:1, the resulting aluminum oxyfluoride (AlOxFy) nanolaminate films exhibit near-zero internal defect density, in stark contrast to pure Al₂O₃ ALD films that contain intrinsic defects serving as gas permeation pathways [1]. This defect elimination was verified experimentally through a plasma-etching defect-decoration technique: etching gases penetrating through film defects etched the underlying Si substrate, leaving visible etch traces whose density directly correlates with intrinsic film defect density. The AlOxFy films with 5:1 ratio showed dramatically fewer etch pits compared to pure Al₂O₃ films [1]. In functional validation, hydrogen gas permeation through the films was tested by encapsulating indium–gallium–zinc oxide (IGZO) thin-film transistors (TFTs). IGZO TFTs passivated with the optimal 5:1 AlOxFy barrier exhibited the lowest hydrogen penetration and the smallest change in electrical characteristics, whereas TFTs covered with pure Al₂O₃ or non-optimal AlOxFy ratios showed significantly larger hydrogen-induced threshold voltage (Vth) shifts [1].
| Evidence Dimension | Internal film defect density (measured by plasma-etch defect decoration of ALD films on Si substrates) |
|---|---|
| Target Compound Data | AlOxFy nanolaminate, Al₂O₃:AlF₃ ALD cycle ratio 5:1: near-zero defect density; minimal hydrogen permeation through film verified by IGZO TFT Vth stability |
| Comparator Or Baseline | Pure Al₂O₃ ALD film (0 AlF₃ cycles): detectable intrinsic defect population; significantly higher hydrogen permeation; larger IGZO TFT Vth shifts |
| Quantified Difference | Qualitative defect density reduction from 'detectable' to 'near-zero' at optimal 5:1 cycle ratio; hydrogen-induced TFT degradation suppressed to the smallest measured level among all tested compositions |
| Conditions | ALD deposition on Si substrates; defect visualization via plasma etching; hydrogen permeation validated by IGZO TFT (indium–gallium–zinc oxide thin-film transistor) electrical characterization under hydrogen exposure |
Why This Matters
For procurement of thin-film encapsulation materials in display or semiconductor manufacturing, the near-zero defect density of AlOxFy at the optimal 5:1 ratio translates directly into superior hydrogen barrier performance that Al₂O₃ alone cannot achieve, reducing device degradation and improving long-term reliability.
- [1] Na, C. Y., No, C., Lim, B., & Cho, S. M. (2025). Suppression of defect formation in atomic-layer deposited Al₂O₃ thin films by addition of AlF₃ cycles. Vacuum, 236, 114154. https://doi.org/10.1016/j.vacuum.2025.114154 View Source
